molecular formula C7H14ClNO2 B6619165 (R)-2-Aminohept-6-enoic acid hydrochloride CAS No. 2137033-29-3

(R)-2-Aminohept-6-enoic acid hydrochloride

Cat. No.: B6619165
CAS No.: 2137033-29-3
M. Wt: 179.64 g/mol
InChI Key: LDRPPHPKLBBNAB-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group (-NH2) and a double bond within its heptanoic acid structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminohept-6-enoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or an unsaturated carboxylic acid.

    Formation of the Double Bond: The double bond can be introduced through various methods, such as dehydrohalogenation or Wittig reaction.

    Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-Aminohept-6-enoic acid hydrochloride may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical or industrial use.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminohept-6-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated amino acids.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Saturated Amino Acids: Resulting from the reduction of the double bond.

    Functionalized Derivatives: Produced through substitution reactions.

Scientific Research Applications

®-2-Aminohept-6-enoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound can bind to receptors, modulating biological responses.

    Pathways Involved: It may influence pathways related to amino acid metabolism, signal transduction, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminohept-6-enoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    2-Aminoheptanoic acid: Lacks the double bond present in ®-2-Aminohept-6-enoic acid hydrochloride.

    2-Aminooctanoic acid: Contains an additional carbon in the chain compared to ®-2-Aminohept-6-enoic acid hydrochloride.

Uniqueness

    Chirality: The ®-configuration imparts specific stereochemical properties, influencing its biological activity.

    Double Bond:

Properties

IUPAC Name

(2R)-2-aminohept-6-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPPHPKLBBNAB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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